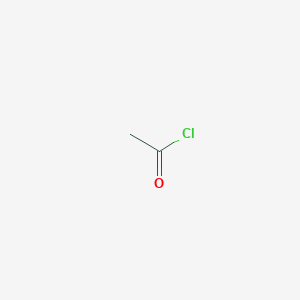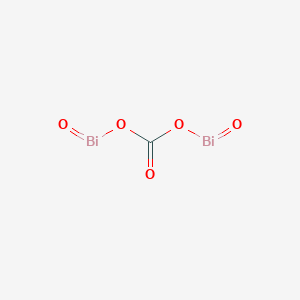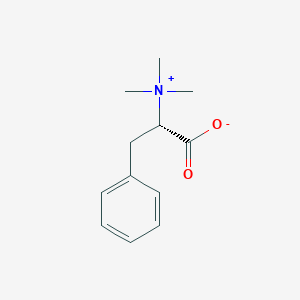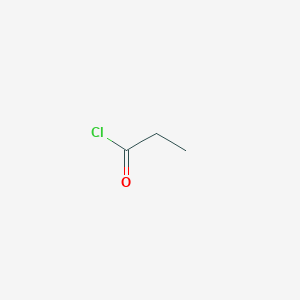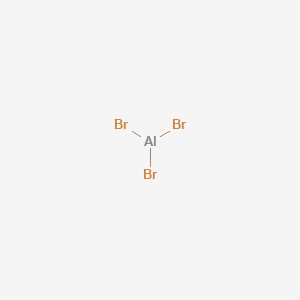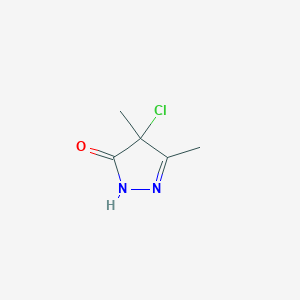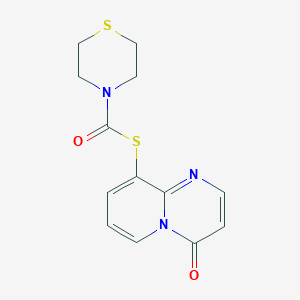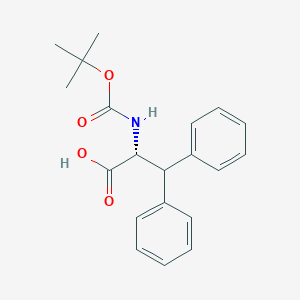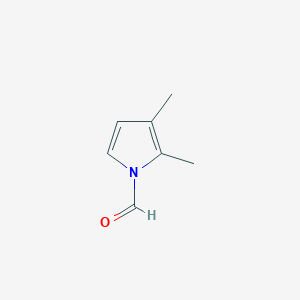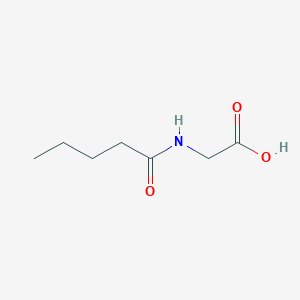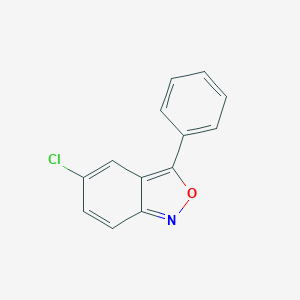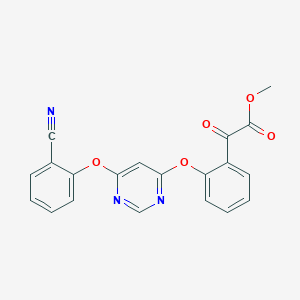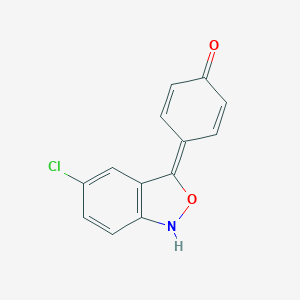
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a compound that has been studied in various scientific contexts. Its molecular structure and synthesis methods are of particular interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves multi-step chemical reactions. For instance, compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide were synthesized using X-ray crystallography, showcasing complex molecular structures (Al-Hourani et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For example, the structure of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using X-ray diffraction and compared with structures optimized by density functional theory (DFT) calculations (Wu et al., 2022).
Chemical Reactions and Properties
The reactivity of compounds like 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole can be complex. For instance, 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline, a related compound, was synthesized through reactions involving benzonitrile oxide and methyl vinyl ketone, followed by a series of dehydration–aromatization under acidic conditions (Nunno et al., 2005).
Physical Properties Analysis
The physical properties of such compounds are typically characterized through various spectroscopic methods and crystallography. The analysis of molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and vibrational spectroscopy provides insights into the physical properties of these molecules.
Chemical Properties Analysis
Chemical properties of these compounds are often investigated through molecular docking studies to understand interactions with biological molecules and potential pharmacological activities. For instance, molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suggested favorable interactions with SHP2 protein, indicating potential biological activity (Wu et al., 2022).
科学的研究の応用
Tautomerism in Heteroaromatic Compounds
- Study 1: Boulton & Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They examined their infra-red and ultra-violet spectra in different solutions and phases, contributing to the understanding of the basicity and acidic strength of such compounds compared to carboxylic acids (Boulton & Katritzky, 1961).
Antimicrobial Activity of Isoxazole Derivatives
- Study 2: Dhaduk & Joshi (2022) synthesized a series of isoxazole derivatives with antimicrobial properties. They investigated their structure using various spectroscopic techniques and evaluated their in-vitro antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Crystal Structure Analysis
- Study 3: Al-Hourani et al. (2015) conducted a study on the crystal structure of tetrazole derivatives, providing insights into the molecular structure and potential interactions with biological targets, which can be relevant for the design of new molecules with specific properties (Al-Hourani et al., 2015).
Fluorescence Chemosensor for pH Sensing
- Study 4: Li et al. (2018) developed a benzothiazole-based chemosensor for detecting pH fluctuations. This sensor showed potential for detecting pH changes in biological and environmental samples, demonstrating the application of such compounds in sensitive and precise detection technologies (Li et al., 2018).
Antitumor Activity
- Study 6: Shi et al. (1996) synthesized a series of benzothiazole derivatives showing potent inhibitory activity against breast cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Shi et al., 1996).
Photolytic Behavior Analysis
- Study 7: Giovannini & De Sousa (1979) explored the photolytic behavior of 3-phenyl-2,1-benzisoxazole derivatives, providing valuable insights into their reactivity and potential applications in photochemical processes (Giovannini & De Sousa, 1979).
Synthesis and Transformation Studies
- Study 10: Lebed' et al. (2017) investigated the synthesis of 5-(chlorosulfonyl) isoxazoles, providing insights into the chemical behavior of these compounds and their potential use in creating bioactive substances (Lebed' et al., 2017).
Environmentally Friendly Synthesis
- Study 11: Dou et al. (2013) developed a method for synthesizing isoxazole derivatives in an environmentally friendly aqueous medium, demonstrating the sustainable approach to chemical synthesis (Dou et al., 2013).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
将来の方向性
This involves discussing potential applications of the compound and areas for future research.
特性
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

